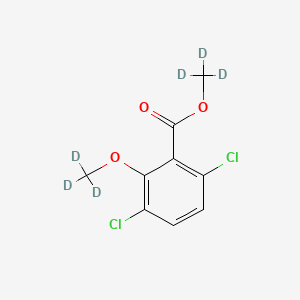
Dicamba methyl ester-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicamba methyl ester-d6 is a deuterium-labeled compound, specifically the deuterated form of dicamba methyl ester. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium labeling involves replacing hydrogen atoms with deuterium, which can significantly affect the pharmacokinetic and metabolic profiles of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicamba methyl ester-d6 can be synthesized through a series of chemical reactions involving the introduction of deuterium atoms. The synthesis typically starts with the precursor compound, dicamba methyl ester, which undergoes deuteration. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and stability of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
Dicamba methyl ester-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Dicamba methyl ester-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in environmental monitoring to detect and quantify pesticide residues
Mechanism of Action
The mechanism of action of dicamba methyl ester-d6 involves its interaction with specific molecular targets. As a deuterium-labeled compound, it mimics the behavior of its non-deuterated counterpart but with altered pharmacokinetic properties. The deuterium atoms can affect the rate of metabolic reactions, leading to differences in the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Dicamba methyl ester: The non-deuterated form of dicamba methyl ester-d6.
Methyl 3,6-dichloro-2-methoxybenzoate: Another similar compound with slight structural differences.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the compound’s stability and allow for more precise tracking in metabolic studies. This makes it a valuable tool for researchers studying complex biological and chemical processes .
Properties
Molecular Formula |
C9H8Cl2O3 |
|---|---|
Molecular Weight |
241.10 g/mol |
IUPAC Name |
trideuteriomethyl 3,6-dichloro-2-(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,1-2H3/i1D3,2D3 |
InChI Key |
AWSBKDYHGOOSML-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1C(=O)OC([2H])([2H])[2H])Cl)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)

![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)





![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)





